6-(Azidomethyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Azidomethyl)piperidin-2-one is a compound of significant interest in organic chemistry due to its unique structure and potential applications. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an azidomethyl group attached to the piperidin-2-one ring. This compound is notable for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives can interact with various biological targets, but the exact interactions would depend on the specific structure and functional groups of the compound .
Biochemical Pathways
Without specific information on “6-(Azidomethyl)piperidin-2-one”, it’s difficult to determine the exact biochemical pathways it affects. Piperidine derivatives can influence a variety of pathways depending on their specific structures and targets .
Result of Action
Piperidine derivatives can have a range of effects depending on their specific targets and mode of action .
Action Environment
Such factors can significantly impact the behavior of pharmaceutical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Azidomethyl)piperidin-2-one typically involves the introduction of an azidomethyl group to a piperidin-2-one precursor. One common method includes the reaction of piperidin-2-one with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions. The reaction proceeds via nucleophilic substitution, where the azide ion replaces a leaving group on the piperidin-2-one ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 6-(Azidomethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products:
Oxidation: Nitro or nitrile derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperidin-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Azidomethyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Piperidine: A six-membered heterocyclic amine with a similar structure but lacking the azidomethyl group.
Piperidin-2-one: The parent compound of 6-(Azidomethyl)piperidin-2-one, without the azidomethyl substitution.
Azidomethyl derivatives: Compounds containing the azidomethyl group attached to different core structures.
Uniqueness: this compound is unique due to the combination of the piperidin-2-one core and the azidomethyl group, which imparts distinct reactivity and versatility. This makes it a valuable intermediate in the synthesis of a wide range of complex molecules, distinguishing it from other similar compounds.
Properties
IUPAC Name |
6-(azidomethyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c7-10-8-4-5-2-1-3-6(11)9-5/h5H,1-4H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBBLZNWGDFLRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.